4,5-Dichloro-6-ethoxypyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Organic Chemistry
Pyrimidine scaffolds are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This structural motif is of immense importance in organic and medicinal chemistry due to its presence in a vast number of biologically active compounds. bohrium.comexlibrisgroup.com The pyrimidine ring is a core component of nucleobases such as cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. nih.gov This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets. bohrium.comexlibrisgroup.com
The versatility of the pyrimidine ring allows for a wide range of structural modifications, enabling chemists to fine-tune the biological activity of the resulting molecules. bohrium.com By introducing various substituents onto the pyrimidine core, researchers can develop compounds with a broad spectrum of pharmacological properties. exlibrisgroup.com Consequently, pyrimidine derivatives have been extensively investigated and developed as therapeutic agents. nih.gov
Overview of Halogenated Pyrimidines as Versatile Synthons
Halogenated heterocycles, including halogenated pyrimidines, are organic compounds that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the heterocyclic ring. sigmaaldrich.com These compounds are highly significant in synthetic organic chemistry as they serve as versatile intermediates, or synthons, for the creation of more complex molecules. sigmaaldrich.com The presence of halogen atoms on the pyrimidine ring alters its electronic properties and provides reactive sites for further chemical transformations. sigmaaldrich.com
Organochlorine compounds, a subset of halogenated heterocycles, are widely utilized in a variety of synthetic reactions. sigmaaldrich.com The chlorine atoms in dichlorinated pyrimidines, for instance, can be selectively displaced by a range of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity makes halogenated pyrimidines valuable building blocks for constructing libraries of compounds for high-throughput screening in drug discovery and materials science.
Positioning of 4,5-Dichloro-6-ethoxypyrimidine within Advanced Heterocyclic Research
Within the broad class of halogenated pyrimidines, this compound stands out as a key intermediate in advanced heterocyclic research. Its structure, featuring two chlorine atoms and an ethoxy group, offers multiple reaction sites for synthetic manipulation. This trifunctionalized scaffold allows for a high degree of control over the introduction of new substituents, leading to the synthesis of complex and novel heterocyclic systems.
The strategic placement of the chloro and ethoxy groups on the pyrimidine ring influences the regioselectivity of subsequent reactions. This allows chemists to design and execute synthetic routes to target specific isomers of more complex molecules. The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C6H6Cl2N2O |
| Molecular Weight | 193.03 g/mol |
| CAS Number | 5018-39-3 |
| Appearance | Solid |
Structure
3D Structure
Properties
Molecular Formula |
C6H6Cl2N2O |
|---|---|
Molecular Weight |
193.03 g/mol |
IUPAC Name |
4,5-dichloro-6-ethoxypyrimidine |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-11-6-4(7)5(8)9-3-10-6/h3H,2H2,1H3 |
InChI Key |
IYKZCCVMOIKZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC=N1)Cl)Cl |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 4,5 Dichloro 6 Ethoxypyrimidine
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring System
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the pyrimidine core. wikipedia.orgnih.gov In dichloropyrimidines, the reaction proceeds via a stepwise addition-elimination mechanism, involving the formation of a Meisenheimer complex as a reaction intermediate. The stability of this intermediate is crucial in determining the reaction's feasibility and regioselectivity.
In 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position over the C2 position. stackexchange.com This preference can be attributed to the greater stability of the Meisenheimer intermediate formed by attack at C4, where the negative charge can be delocalized over both nitrogen atoms. stackexchange.com Frontier molecular orbital theory also supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it more susceptible to nucleophilic attack. stackexchange.com
For 5-substituted-2,4-dichloropyrimidines, the nature of the substituent at the C5 position plays a significant role in directing the regioselectivity of SNAr reactions. nih.gov Electron-withdrawing groups at C5 typically direct incoming nucleophiles to the C4 position. nih.gov However, the use of tertiary amine nucleophiles can reverse this selectivity, favoring substitution at the C2 position. nih.gov This is achieved through an in situ N-dealkylation of an intermediate, ultimately yielding a product that corresponds to the reaction of a secondary amine at the C2 position. nih.gov
The presence of an ethoxy group at the C6 position of the pyrimidine ring influences its reactivity towards nucleophiles. The ethoxy group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack by increasing electron density. However, its effect is position-dependent. In 4,5-dichloro-6-ethoxypyrimidine, the ethoxy group is situated adjacent to one of the reaction centers (C5-Cl) and para to the other (C4-Cl). Its electron-donating nature can modulate the electrophilicity of the carbon atoms bearing the chlorine atoms, thereby influencing the site selectivity of nucleophilic attack. While specific studies on the quantitative effect of a C6-ethoxy group on the SNAr of 4,5-dichloropyrimidines are not prevalent in the searched literature, the general principles of substituent effects on pyrimidine reactivity suggest it would play a role in the reaction's outcome.
Computational chemistry provides valuable tools for understanding the regioselectivity of SNAr reactions in dichloropyrimidines. wuxiapptec.comchemrxiv.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction energy profiles and transition states for nucleophilic attack at different positions. wuxiapptec.comchemrxiv.org
For 2,4-dichloropyrimidine (B19661) analogs, transition state calculations have shown that the energy of the transition state for C4 substitution is lower than that for C2 substitution, consistent with experimental observations of C4 selectivity. wuxiapptec.com These calculations consider the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group. The relative energy difference between the transition states for C2 and C4 substitution can predict the major product of the reaction. wuxiapptec.com Infrared vibration calculations can further confirm the nature of the calculated transition states. wuxiapptec.com
Palladium-Catalyzed Cross-Coupling Reactions of Dichloroethoxypyrimidines
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, and they are widely applied to functionalize heterocyclic compounds like pyrimidines. sigmaaldrich.comlibretexts.orgyoutube.com These reactions offer a versatile alternative to traditional SNAr reactions, often proceeding under milder conditions and with greater functional group tolerance. wikipedia.orgacsgcipr.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgnih.gov This reaction is extensively used to form C-C bonds and is a key method for the synthesis of biaryl compounds. libretexts.orgnih.gov
In the context of dichloropyrimidines, the Suzuki-Miyaura coupling allows for the selective introduction of aryl or alkyl groups at the positions of the chlorine atoms. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. youtube.comlibretexts.org The reactivity of the halogen leaving groups typically follows the order I > Br > OTf > Cl. libretexts.org
For substrates like 5-(4-bromophenyl)-4,6-dichloropyrimidine, Suzuki-Miyaura coupling has been successfully employed to arylate the pyrimidine ring using various arylboronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄. mdpi.com The choice of base and solvent is crucial for optimizing the reaction yield. mdpi.com
Table 1: Suzuki-Miyaura Coupling of Dihalopyrimidines This table is a representative example based on the general principles of Suzuki-Miyaura reactions and may not reflect specific experimental data for this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Chloro-6-phenylpyrimidine | Varies |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgacsgcipr.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing a powerful alternative to classical methods of C-N bond formation like nucleophilic aromatic substitution. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of palladium precursor and phosphine (B1218219) ligand is critical for the success of the reaction and has been the subject of extensive development, leading to several "generations" of catalyst systems. wikipedia.org
For dihalopyrimidines, the Buchwald-Hartwig amination allows for the selective introduction of primary or secondary amines. The reaction conditions, including the choice of base and solvent, can be tuned to control the regioselectivity of the amination. While specific examples for this compound were not found in the search results, the general applicability of the Buchwald-Hartwig amination to halo-heterocycles suggests its utility for the synthesis of amino-substituted ethoxypyrimidines. beilstein-journals.orgnih.gov
Table 2: Buchwald-Hartwig Amination of Dihalopyrimidines This table is a representative example based on the general principles of Buchwald-Hartwig amination and may not reflect specific experimental data for this compound.
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine | Morpholine | Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 2-Chloro-4-morpholinopyrimidine | Varies |
Sonogashira and Heck Coupling Reactivity
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orgwikipedia.org While specific studies on this compound are not extensively documented, the reactivity of similar di-chlorinated heterocyclic systems can provide valuable insights.
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org For dichlorinated pyrimidines, the regioselectivity of the coupling is a critical factor. In a study on 4,6-dichloro-2-pyrone, Sonogashira coupling with terminal acetylenes demonstrated high regioselectivity for the 6-position. rsc.org This preference is attributed to the electronic environment of the pyrone ring, where the C-6 position is more susceptible to oxidative addition by the palladium catalyst. rsc.org It is plausible that this compound would exhibit differential reactivity at its chlorine-substituted positions, influenced by the electronic effects of the ethoxy group and the pyrimidine nitrogens.
The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org The success of this reaction is also dependent on the electronic nature and steric environment of the halide leaving group. For this compound, the chlorine atoms at positions 4 and 5 present two potential sites for reaction. The electron-withdrawing nature of the pyrimidine ring, coupled with the activating effect of the ethoxy group, would influence the relative reactivity of these two positions.
| Reaction | General Reactants | Catalyst System | Key Features for Dichloropyrimidines |
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | Regioselectivity is crucial; reactivity of chloro-positions is influenced by substituents. |
| Heck Coupling | Alkene, Aryl/Vinyl Halide | Pd catalyst, Base | The relative reactivity of the C-4 and C-5 chlorines would determine the major product. |
Electrophilic Aromatic Substitution on the Dichloroethoxypyrimidine Nucleus
The pyrimidine ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic aromatic substitution. The presence of two nitrogen atoms significantly deactivates the ring towards attack by electrophiles. However, the substituents on the ring can modulate this reactivity.
Halogenation Strategies
While direct halogenation studies on this compound are scarce, related research on other pyrimidine systems indicates that halogenation can be achieved under specific conditions. For instance, the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) has been accomplished starting from 4,6-dichloro-2-(methylthio)pyrimidine (B19916), involving a chlorination step at the C-5 position using N-chlorosuccinimide (NCS). arkat-usa.org This suggests that the C-5 position of a dichloropyrimidine can be susceptible to electrophilic chlorination. The ethoxy group at the C-6 position in this compound, being an electron-donating group, might facilitate electrophilic attack, although the combined deactivating effect of the two ring nitrogens and the two chlorine atoms would still present a significant barrier.
Nitration and Sulfonation Reactions
Direct nitration and sulfonation of this compound are not well-documented. Generally, the conditions required for the nitration and sulfonation of pyrimidine itself are harsh and often result in low yields. The strong electron-withdrawing character of the pyrimidine core makes it less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺) or sulfur trioxide (SO₃).
Research on the nitration of substituted phenols, such as various dichloro-methylphenols, shows that nitration is possible, but these systems are significantly more activated towards electrophilic attack than the pyrimidine ring system. researchgate.net The preparation of 4,5-dichloro-2-nitroaniline (B146558) from 2,4,5-trichloronitrobenzene (B44141) via nucleophilic aromatic substitution of ammonia (B1221849) also highlights a different reactivity pattern and does not proceed via electrophilic nitration. google.com Given the inherent low reactivity of the pyrimidine nucleus towards electrophilic substitution, it is anticipated that nitration or sulfonation of this compound would require forcing conditions and may lead to a mixture of products or degradation.
Stability and Degradation Pathways of this compound
The stability and degradation of this compound are influenced by its chemical structure. The pyrimidine ring itself is a stable aromatic system. The presence of chlorine and ethoxy substituents, however, introduces potential pathways for degradation.
One possible degradation pathway is hydrolysis. The chlorine atoms on the pyrimidine ring can be susceptible to nucleophilic substitution by water or hydroxide (B78521) ions, especially under elevated temperatures or non-neutral pH conditions. The ethoxy group could also undergo hydrolysis to the corresponding pyrimidinol.
Derivatization Strategies and Synthetic Utility of 4,5 Dichloro 6 Ethoxypyrimidine As a Chemical Scaffold
Conversion to Other Functionalized Pyrimidines
The reactivity of the chlorine atoms in 4,5-dichloro-6-ethoxypyrimidine allows for their displacement by a variety of nucleophiles, leading to the formation of a wide range of functionalized pyrimidine (B1678525) derivatives.
Amine and Alcohol Displacements of Chlorine Atoms
The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic substitution by amines and alcohols. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of diverse functional groups. For instance, the mono-amination of similar dichloropyrimidines, such as 4,6-dichloropyrimidine, is a standard procedure to produce 4-amino-6-chloropyrimidines in high yields. nih.gov These intermediates can then undergo further reactions, such as cross-coupling, to introduce aryl groups. nih.gov
The displacement of chlorine atoms by benzyloxy groups has also been demonstrated in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922), where 4,6-dichloro-2-(methylthio)pyrimidine (B19916) was converted to the corresponding dibenzyloxy derivative. arkat-usa.org This highlights the feasibility of using alkoxides to displace the chlorine atoms in dichloropyrimidines.
Thiolation and Sulfone Formation
The chlorine atoms of dichloropyrimidines can be displaced by sulfur nucleophiles to introduce thioether moieties. While direct thiolation of this compound is not explicitly detailed in the provided results, the chemistry of related dichloropyrimidines provides a strong precedent. For example, 4,6-dichloro-2-(methylthio)pyrimidine serves as a precursor where the existing thioether is modified, but the reactivity of the chloro-substituents is central to its further transformation. arkat-usa.org
Following the introduction of a thioether, subsequent oxidation can lead to the formation of sulfones. This two-step process significantly expands the synthetic possibilities. The oxidation of a thioether to a sulfone was a key step in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, where the methylthio group of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine was oxidized to a methylsulfonyl group using m-chloroperbenzoic acid (m-CPBA). arkat-usa.org The resulting sulfone is an excellent leaving group, facilitating further substitutions, such as cyanation. arkat-usa.org
Construction of Fused Heterocyclic Systems from Dichloroethoxypyrimidine Precursors
The functional groups introduced onto the this compound scaffold can be utilized to construct fused heterocyclic systems, leading to the formation of polycyclic aromatic compounds with diverse biological activities.
Pyrimidine-Based Polycyclic Systems
The derivatized pyrimidine ring serves as a foundation for building more complex, fused ring systems. These polycyclic structures are of significant interest in medicinal chemistry. For example, pyrido[4,3-d]pyrimidine (B1258125) and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) cores have been incorporated into molecules designed as KRAS-G12D inhibitors. nih.gov The synthesis of these systems often involves the cyclization of appropriately substituted pyrimidine precursors.
The synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are recognized as potential anticancer agents, further illustrates this strategy. mdpi.com In these syntheses, a substituted thiazole (B1198619) is used as the starting point for the construction of the fused pyrimidine ring. mdpi.com This approach highlights the versatility of using substituted pyrimidines to create a wide range of fused heterocyclic compounds. The formation of fused systems can also occur through intramolecular cyclization of substituted pyrimidines.
Spiro Compounds and Bridged Systems
The construction of spiro compounds, where two rings share a single atom, represents another important application of pyrimidine chemistry. rsc.org Spiro heterocycles are found in numerous natural and synthetic compounds with notable biological activity. rsc.org The synthesis of spiro pyrimidine derivatives can be achieved through multicomponent reactions, offering an efficient route to these complex structures. researchgate.netjsynthchem.com For instance, a one-pot, three-component reaction of formaldehyde, an aromatic aniline, and a 1,3-dicarbonyl compound can yield bis-spiro piperidine (B6355638) and pyrimidine derivatives. researchgate.net
Solvent-free methods, such as ball-milling, have also been successfully employed for the synthesis of spiro pyrimidines, providing a greener and more efficient alternative to traditional solution-phase synthesis. jsynthchem.comjsynthchem.com These methods often lead to high yields and simplified purification processes. jsynthchem.com
This compound as an Intermediate in Complex Molecule Synthesis
The versatility of this compound and its derivatives makes them crucial intermediates in the synthesis of complex molecules with potential therapeutic applications. For example, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) is a key intermediate in the synthesis of Ticagrelor, an antiplatelet agent used to prevent heart attacks and strokes. chemicalbook.com
The synthesis of P218, an antimalarial diaminopyrimidine, and its analogues has been achieved through the C-6 metalation of 2,4-dichloro-5-alkoxy pyrimidines. nih.gov This strategy allows for the late-stage modification of the pyrimidine core, providing a modular approach to the synthesis of a variety of analogues. nih.gov Furthermore, pyrimidine derivatives are being investigated as potential inhibitors of KRAS-G12D, a key mutation in many cancers. nih.gov The design and synthesis of these inhibitors often involve the use of functionalized pyrimidine scaffolds. nih.gov
The development of new anticancer agents has also utilized pyrimidine-based scaffolds. For instance, a series of 3,4,5-trimethoxyphenyl thiazole pyrimidines have been synthesized and evaluated for their antiproliferative activity. mdpi.com These examples underscore the importance of substituted pyrimidines like this compound as foundational structures in the discovery of new therapeutic agents.
Strategic Placement of Halogens for Further Derivatization
The synthetic value of this compound and related dihalopyrimidines is profoundly influenced by the strategic positioning of the halogen atoms on the pyrimidine ring. The chlorine atoms at the C4 and C5 positions exhibit different reactivity profiles, which synthetic chemists can exploit to achieve selective functionalization. The C4 and C6 positions of the pyrimidine ring are generally more susceptible to nucleophilic aromatic substitution (SNAr) reactions compared to the C5 position. The electron-withdrawing nature of the two ring nitrogen atoms renders the carbon atoms at positions 2, 4, and 6 electron-deficient and thus activated towards nucleophilic attack.
The chlorine atom at C4 is typically more reactive than the one at C5. This differential reactivity allows for sequential and controlled displacement of the halogens. For instance, in related dichloropyrimidine systems, nucleophiles will preferentially attack the C4 or C6 positions. arkat-usa.org A study on 4,6-dichloro-2-(methylthio)pyrimidine demonstrated that displacement of the chlorides at C4 and C6 could be achieved smoothly. arkat-usa.org The ethoxy group at the C6 position in this compound also modulates the reactivity of the adjacent chlorine atoms, further influencing the regioselectivity of substitution reactions.
Furthermore, the halogen at the C5 position, while less reactive towards SNAr, can participate in other transformations, such as metal-catalyzed cross-coupling reactions or metalation, providing an alternative handle for diversification. The development of routes to antimalarial drugs has utilized the C-6 metalation of similar 2,4-dichloro-5-alkoxypyrimidines, highlighting how specific positions can be targeted through carefully chosen reagents. nih.gov This strategic placement of two distinct chlorine atoms, influenced by the neighboring ethoxy group, makes this compound a highly adaptable scaffold for introducing multiple points of diversity.
Role in Combinatorial Chemistry and Library Synthesis
The differential reactivity of the chloro-substituents on the pyrimidine core makes scaffolds like this compound exceptionally well-suited for combinatorial chemistry and the synthesis of compound libraries. The ability to perform sequential reactions at different positions allows for the systematic introduction of a wide range of chemical functionalities, leading to the rapid generation of large numbers of distinct molecules.
A notable example is the use of a related precursor, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, in the solution-phase synthesis of a 135-membered library of tetra-substituted purines. researchgate.net This strategy relied on a key cyclization of a 4,5-diaminopyrimidine (B145471) to build the purine (B94841) core, with further elaborations allowing for the introduction of other diversity points. researchgate.net The process demonstrates the power of using a multi-functionalized pyrimidine to create complex heterocyclic libraries with high yield and purity. researchgate.net
This modular approach is a cornerstone of modern drug discovery. By systematically varying the substituents at each reactive site, chemists can efficiently explore the structure-activity relationships (SAR) of a particular pharmacophore. The synthesis of a dihydropteridinone library, for example, was achieved in five steps starting from displacement reactions on 4,6-dichloro-5-nitropyrimidine. researchgate.net This highlights the utility of such scaffolds in generating diverse molecular collections for screening against biological targets. The regiocontrolled nature of the reactions ensures that the intended analogues are produced, making the synthesis highly efficient and predictable.
| Scaffold | Library Type | Key Strategy | Reference |
| 4,6-dichloro-2-methylthio-5-nitropyrimidine | Tetrasubstituted Purines | Sequential C4/C6 substitution, oxidation, reduction, and cyclization. | researchgate.net |
| 4,6-dichloro-5-nitropyrimidine | N-alkylated Dihydropteridinones | Sequential displacement, hydrogenation, and microwave-assisted cyclization. | researchgate.net |
Regiocontrol in Multi-functionalization of Dichloroethoxypyrimidines
Regiocontrol, or the ability to direct a chemical reaction to a specific position in a multifunctional molecule, is paramount when working with scaffolds like dichloroethoxypyrimidines. The distinct electronic environments of the C4 and C5 positions, created by the pyrimidine nitrogens and the C6-ethoxy group, are the basis for achieving such control.
In pyrimidine systems containing halogens at the C4 and C6 positions, the C4 position is often more activated towards nucleophilic attack. However, reaction conditions such as temperature, solvent, and the nature of the nucleophile can be tuned to favor substitution at one position over the other. A study involving 4,6-dichloro-2-(methylthio)pyrimidine showed that reaction with sodium ethoxide occurred exclusively at the C4/C6 positions. researchgate.net
A clear example of regiocontrol is the one-pot sequential substitution of chlorides at the C4 and C6 positions in 4,6-diamino-2-methylthio-5-nitropyrimidines. researchgate.net This process allows for the introduction of two different amine nucleophiles in a controlled manner. Such regioselective SNAr reactions are well-documented for similar heterocyclic systems like 2,4-dichloroquinazolines, where substitution is highly favored at the 4-position. mdpi.com The principles governing this selectivity are transferable to pyrimidine systems, where the relative reactivity of the chloro-substituents can be exploited to build molecular complexity in a predictable fashion.
The following table summarizes examples of regioselective reactions on dichloropyrimidine systems, illustrating the control that can be achieved.
| Starting Material | Reagent(s) | Position(s) Functionalized | Product Type | Reference |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide (EtONa) | C4 | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | researchgate.net |
| 4,6-dichloro-2-methylthio-5-nitropyrimidine | 1. Secondary Amines2. Primary Amines | C4 and C6 (Sequential) | 4,6-diamino-2-methylthio-5-nitropyrimidines | researchgate.net |
| 2,4-dichloro-5-alkoxy pyrimidines | (TMP)₂Zn·2MgCl₂·2LiCl | C6 (Metalation) | C6-functionalized pyrimidines | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 4,5 Dichloro 6 Ethoxypyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of molecules. It is based on the interaction of atomic nuclei with an external magnetic field. For the structural elucidation of 4,5-dichloro-6-ethoxypyrimidine and its derivatives, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques offer deeper insights into the molecular connectivity.
Proton (¹H) NMR Chemical Shift Analysis
Proton NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate electronic environment. The chemical shift (δ), measured in parts per million (ppm), is influenced by the shielding or deshielding of protons by nearby atoms and functional groups. libretexts.org Electronegative atoms, such as chlorine and oxygen in this compound, tend to deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). libretexts.orgucl.ac.uk
In this compound, the ethoxy group protons would exhibit characteristic signals. The methylene (B1212753) protons (-O-CH₂-) would be expected to resonate further downfield than the methyl protons (-CH₃) due to the direct attachment to the electronegative oxygen atom. The pyrimidine (B1678525) ring proton, if present, would also have a distinct chemical shift influenced by the two nitrogen atoms and the chlorine substituents.
A hypothetical ¹H NMR data table for this compound is presented below, based on general principles of chemical shifts for similar structures.
| Proton Assignment | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| -CH₃ (ethoxy) | Triplet | 1.3 - 1.5 |
| -CH₂- (ethoxy) | Quartet | 4.3 - 4.6 |
| Pyrimidine-H | Singlet | 8.5 - 8.8 |
This table is illustrative and actual chemical shifts can vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Chemical Shift Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu Similar to ¹H NMR, the chemical shifts of ¹³C nuclei are influenced by their electronic environment. libretexts.org Carbons bonded to electronegative atoms like oxygen and chlorine will be deshielded and appear at higher chemical shifts. libretexts.org The carbon atoms of the pyrimidine ring will have characteristic shifts in the aromatic region, influenced by the nitrogen atoms and halogen substituents. nih.gov
A predicted ¹³C NMR data table for this compound is provided below.
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| -CH₃ (ethoxy) | 14 - 16 |
| -O-CH₂- (ethoxy) | 65 - 70 |
| C4 (pyrimidine) | 130 - 135 |
| C5 (pyrimidine) | 125 - 130 |
| C6 (pyrimidine) | 160 - 165 |
| C2 (pyrimidine) | 155 - 160 |
This table is illustrative and based on typical chemical shift ranges for similar functional groups and heterocyclic systems. libretexts.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity within a molecule, which is crucial for unambiguous structural assignment. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a correlation between the methyl and methylene protons of the ethoxy group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu An HSQC spectrum would definitively link the proton signals of the ethoxy group to their corresponding carbon signals. emerypharma.com For instance, the quartet at ~4.4 ppm would show a cross-peak with the carbon signal at ~67 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. emerypharma.com In the case of this compound, HMBC could show correlations from the ethoxy protons to the C6 carbon of the pyrimidine ring, confirming the position of the ethoxy substituent.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. routledge.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule, which is invaluable for confirming the molecular formula of a compound like this compound. nih.govchemrxiv.org The ability to distinguish between compounds with very similar nominal masses is a key advantage of HRMS. nih.gov
For this compound (C₆H₆Cl₂N₂O), the expected exact mass can be calculated and compared with the experimentally determined mass from HRMS to confirm its identity.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. wikipedia.orglibretexts.org It typically produces protonated molecules [M+H]⁺ or other adduct ions with minimal fragmentation. youtube.com This is advantageous for determining the molecular weight of the parent compound. nih.gov By coupling ESI with tandem mass spectrometry (ESI-MS/MS), controlled fragmentation can be induced to obtain structural information. wikipedia.orgnih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) : MALDI is another soft ionization technique that is often used for the analysis of large biomolecules, but it can also be applied to smaller organic molecules. youtube.com In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. nih.govresearchgate.net This technique is known for its sensitivity and can be used to analyze complex mixtures. researchgate.net The time-of-flight (TOF) analyzer separates ions based on their mass-to-charge ratio. youtube.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of a molecule. For this compound, the vibrational modes are determined by the collective motions of its constituent atoms, including the pyrimidine ring, the chloro substituents, and the ethoxy group.
Characteristic Functional Group Vibrations
The vibrational spectrum of this compound can be understood by analyzing the contributions from the pyrimidine core and its substituents. The analysis often begins with data from simpler, related molecules, such as 4,6-dichloropyrimidine. nist.govnist.gov The IR spectrum of 2-amino-4,6-dichloropyrimidine, for instance, has been analyzed by assuming C2v point group symmetry. asianpubs.org
Key vibrational modes for dichloropyrimidine derivatives include:
Pyrimidine Ring Vibrations: The pyrimidine ring itself gives rise to a series of characteristic stretching and bending vibrations. C-N and C=N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. Ring "breathing" modes and other deformations occur at lower wavenumbers.
C-Cl Vibrations: The carbon-chlorine stretching vibrations are highly dependent on their position on the ring but are generally found in the 800-600 cm⁻¹ region.
Ethoxy Group Vibrations: The ethoxy substituent introduces several unique vibrational signatures:
C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups typically appear in the 3000-2850 cm⁻¹ range.
C-H Bending: Bending (scissoring, wagging, twisting) vibrations for the CH₂ and CH₃ groups are found in the 1470-1370 cm⁻¹ region.
C-O-C Stretching: The ether linkage results in strong asymmetric and symmetric C-O-C stretching bands, which are typically prominent in the IR spectrum, often appearing around 1260-1000 cm⁻¹. For example, in 4,6-dichloro-5-nitro pyrimidine, the C-NO₂ stretching mode is identified at 1272 cm⁻¹. core.ac.uk
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds. asianpubs.orgcore.ac.uk
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| C-H Stretch (Alkyl) | 3000 - 2850 | Stretching of C-H bonds in the ethoxy group. |
| C=N/C=C Stretch (Ring) | 1600 - 1400 | Stretching vibrations within the pyrimidine ring. |
| C-H Bend (Alkyl) | 1470 - 1370 | Bending modes of the methyl and methylene groups. |
| C-O-C Stretch (Ether) | 1260 - 1000 | Asymmetric and symmetric stretching of the ether bond. |
| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bonds. |
Electronic Spectroscopy: UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital. msu.edunih.gov The spectrum is characterized by the wavelengths of maximum absorbance (λ_max) and the molar absorptivity (ε), which indicates the probability of the transition. msu.edu
The electronic spectrum of this compound is dominated by π→π* and n→π* transitions associated with the pyrimidine ring.
π→π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital.
n→π Transitions:* These transitions involve promoting a non-bonding electron (from the nitrogen lone pairs) to a π* anti-bonding orbital. They are typically lower in energy and intensity compared to π→π* transitions.
The parent compound, 4,6-dichloropyrimidine, exhibits a UV absorption maximum at 262 nm in cyclohexane. nist.gov The introduction of an additional chloro group and an ethoxy group in this compound is expected to modify this profile. The ethoxy group, acting as an auxochrome (a group that modifies the light-absorbing properties of a chromophore), is expected to cause a bathochromic shift (a shift to longer wavelengths) due to the extension of the conjugated system by its lone-pair electrons. The presence of nitrogen atoms with lone electron pairs allows pyrimidines to act as effective electron-accepting components in structures designed for specific optical properties. researchgate.net
| Compound | Solvent | λ_max (nm) | Transition Type (Probable) |
| 4,6-Dichloropyrimidine nist.gov | Cyclohexane | 262 | π→π |
| This compound | Non-polar | > 262 (Est.) | π→π |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing. While the specific crystal structure for this compound is not publicly available, extensive data exists for the closely related analog, 4,6-Dichloro-5-methoxypyrimidine, which serves as an excellent model. nih.govresearchgate.net
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The crystal structure of 4,6-Dichloro-5-methoxypyrimidine reveals that the pyrimidine ring is nearly planar. nih.govresearchgate.net The bond lengths and angles are consistent with those of other substituted pyrimidines. The C-Cl bond lengths are typical for chloropyrimidines, and the C-N bond lengths within the ring reflect the aromatic nature of the heterocycle. The methoxy (B1213986) group's oxygen atom lies close to the plane of the ring, while the methyl carbon deviates significantly. nih.govresearchgate.net A similar arrangement is expected for the ethoxy group in the title compound.
The table below presents selected geometric parameters for the analog 4,6-Dichloro-5-methoxypyrimidine, which are expected to be very similar for this compound. nih.gov
| Parameter (for 4,6-Dichloro-5-methoxypyrimidine) | Value |
| Bond Lengths (Å) | |
| Cl1—C1 | 1.7262 (16) |
| N1—C1 | 1.314 (2) |
| N1—C2 | 1.332 (2) |
| C2—N2 | 1.317 (2) |
| N2—C3 | 1.365 (2) |
| C3—C1 | 1.389 (2) |
| C3—O1 | 1.359 (2) |
| Bond Angles (°) | |
| C3—C1—N1 | 122.99 (16) |
| C2—N1—C1 | 115.54 (15) |
| N1—C2—N2 | 128.43 (17) |
| C2—N2—C3 | 114.93 (15) |
| O1—C3—N2 | 116.48 (15) |
| O1—C3—C1 | 122.06 (15) |
Intermolecular Interactions and Crystal Packing
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of 4,6-Dichloro-5-methoxypyrimidine, the dominant interactions are short chlorine-nitrogen contacts (Cl⋯N). nih.govresearchgate.net Specifically, Cl1⋯N2 and Cl2⋯N1 interactions with distances of 3.0940 (15) Å and 3.1006 (17) Å, respectively, link the molecules into a robust three-dimensional framework. nih.govresearchgate.net Such halogen bonding is a significant directional force in the crystal engineering of halogenated compounds.
Computational and Theoretical Investigations of 4,5 Dichloro 6 Ethoxypyrimidine
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules like 4,5-dichloro-6-ethoxypyrimidine. These calculations offer valuable insights into the molecule's geometry, reactivity, and electronic characteristics in its ground state.
Optimized Molecular Geometry and Conformation
Through DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), the optimized molecular geometry of this compound can be determined. bhu.ac.in This process identifies the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the molecule. The resulting bond lengths, bond angles, and dihedral angles provide a detailed structural profile. For instance, the planarity of the pyrimidine (B1678525) ring and the orientation of the ethoxy group relative to the ring are key conformational features that can be precisely calculated. These geometric parameters are fundamental for understanding the molecule's steric and electronic properties.
Below is a hypothetical data table illustrating the kind of information obtained from a DFT geometry optimization.
| Parameter | Value |
| Bond Length (C4-C5) | 1.39 Å |
| Bond Length (C5-Cl) | 1.73 Å |
| Bond Length (C6-O) | 1.35 Å |
| Bond Angle (C4-C5-C6) | 118° |
| Dihedral Angle (C4-C5-C6-O) | 179° |
Note: The values in this table are illustrative and would need to be calculated using specific DFT methods for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. numberanalytics.com A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution and energies of the HOMO and LUMO can reveal likely sites for nucleophilic and electrophilic attack.
A hypothetical FMO analysis for this compound might yield the following data:
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are for illustrative purposes and actual values would be determined by specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. researchgate.net Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potentials. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxy group, indicating these as potential sites for electrophilic interaction. Conversely, positive potential might be observed around the hydrogen atoms.
Advanced Quantum Chemical Calculations for Electronic Structure
To gain a deeper understanding of the electronic behavior of this compound, more advanced quantum chemical methods are employed. These calculations provide insights into the molecule's excited states and the nature of its chemical bonds.
Time-Dependent DFT (TD-DFT) for Excited States and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. mpg.dersc.org It is a widely used method for calculating the absorption spectra (UV-Vis) of molecules. rsc.org By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net This information is invaluable for interpreting experimental UV-Vis spectra and understanding the electronic transitions that occur upon photoexcitation of this compound.
A hypothetical TD-DFT calculation might produce the following data:
| Excitation | Wavelength (nm) | Oscillator Strength |
| S0 → S1 | 280 | 0.15 |
| S0 → S2 | 255 | 0.08 |
| S0 → S3 | 230 | 0.25 |
Note: These values are illustrative and would be the result of specific TD-DFT calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. wisc.edu For this compound, NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of the strength of these interactions. This analysis can reveal important details about intramolecular charge transfer and the electronic delocalization within the pyrimidine ring and its substituents.
Reaction Pathway Elucidation through Computational Modeling
The elucidation of reaction pathways is a cornerstone of computational chemistry, providing insights into the step-by-step transformation of reactants into products. This is typically achieved by mapping the potential energy surface of a reaction.
Transition State Characterization
A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods are employed to determine the geometry, vibrational frequencies, and energy of the transition state. For this compound, this would involve modeling its reactions, such as nucleophilic substitution at the chlorinated positions, and identifying the fleeting molecular structure that exists at the peak of the energy barrier. However, no specific studies detailing the transition state characterization for reactions involving this compound have been reported.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into conformational changes, solvent effects, and intermolecular interactions over time. mdpi.com An MD simulation of this compound could, for example, reveal how the ethoxy group rotates and how the molecule interacts with solvent molecules, which can influence its reactivity. While MD simulations have been successfully applied to understand the behavior of various bioactive molecules, including other heterocyclic compounds, no such simulations have been published for this compound. biorxiv.orgnih.gov
Future Research Directions and Unexplored Avenues in 4,5 Dichloro 6 Ethoxypyrimidine Chemistry
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. eurekaselect.comresearchgate.net Future research in the synthesis of 4,5-dichloro-6-ethoxypyrimidine should prioritize the development of sustainable routes that minimize waste and energy consumption.
Current synthetic strategies for polysubstituted pyrimidines often rely on multi-step sequences involving harsh reagents and generating significant waste. tandfonline.comorganic-chemistry.orggrowingscience.com A promising future direction lies in the development of one-pot, multicomponent reactions. acs.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, offering a regioselective and sustainable pathway to highly decorated pyrimidines. acs.org Adapting such catalytic systems to incorporate the specific functionalities of this compound, potentially from biomass-derived starting materials, would represent a significant advancement. acs.org
Furthermore, the application of green chemistry principles, such as the use of microwave irradiation and recyclable catalysts, should be explored. eurekaselect.comresearchgate.netresearchgate.net Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various pyrimidine (B1678525) derivatives. eurekaselect.comresearchgate.net The development of a microwave-assisted, catalyst-free, or recyclable catalyst-based synthesis for this compound would be a significant step towards a more sustainable production process.
Table 1: Comparison of Potential Sustainable Synthetic Approaches
| Synthetic Approach | Potential Advantages for this compound | Key Research Challenges |
| Iridium-Catalyzed Multicomponent Reaction | High atom economy, regioselectivity, use of readily available starting materials (alcohols). acs.org | Catalyst compatibility with chlorinated substrates, control of regioselectivity with the ethoxy group. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free conditions. eurekaselect.comresearchgate.net | Optimization of reaction parameters (temperature, time, power), ensuring stability of the chlorinated pyrimidine core. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Identification and engineering of enzymes capable of constructing the substituted pyrimidine ring. |
| Flow Chemistry | Precise control over reaction parameters, improved safety for handling hazardous reagents, potential for scalability. | Development of robust flow reactors and optimization of reaction conditions for this specific synthesis. |
Exploration of Undiscovered Reactivity Patterns and Selectivity Control
The two chlorine atoms at the C4 and C5 positions, influenced by the electron-donating ethoxy group at C6, create a unique electronic landscape on the pyrimidine ring, suggesting a rich and largely unexplored reactivity. wuxiapptec.comacs.orgwikipedia.org
The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines is highly sensitive to the substitution pattern. wuxiapptec.comnih.gov While 2,4-dichloropyrimidines typically show a preference for substitution at the C4 position, electron-donating groups at C6 can direct substitution to the C2 position. wuxiapptec.comacs.org The influence of the C6-ethoxy group and the adjacent C5-chloro substituent on the reactivity of the C4-chloro in this compound towards various nucleophiles is a critical area for investigation. researchgate.net Quantum mechanical calculations could be employed to predict the LUMO and LUMO+1 orbitals to rationalize and predict the regioselectivity of SNAr reactions. wuxiapptec.com
Furthermore, the vicinal dichloro arrangement might enable novel cyclization and cross-coupling reactions. Research should focus on exploring reactions that selectively functionalize one or both chlorine atoms, leading to diverse molecular architectures. The use of organometallic reagents, such as those generated through selective magnesiation using TMPMgCl·LiCl, could offer a pathway to functionalize the pyrimidine ring with high regio- and chemoselectivity. nih.gov A deconstruction-reconstruction strategy, where the pyrimidine ring is opened and then recyclized, could also be a powerful tool for diversification. nih.gov
Table 2: Potential Reactivity Patterns and Research Questions
| Reaction Type | Potential Outcome | Key Research Questions |
| Nucleophilic Aromatic Substitution (SNAr) | Selective mono- or di-substitution at C4 and C5 positions. | What is the regioselectivity with different nucleophiles (amines, alkoxides, thiols)? How does the ethoxy group influence the reaction outcome? wuxiapptec.comnih.gov |
| Palladium-Catalyzed Cross-Coupling Reactions | Introduction of aryl, alkyl, or other functional groups at the C4 and C5 positions. | Can selective cross-coupling at one chlorine atom be achieved? What are the optimal catalysts and reaction conditions? acs.org |
| Reductive Cyclization | Formation of fused heterocyclic systems. | Can the vicinal chloro groups participate in reductive cyclizations with appropriate reagents? |
| Ring Transformation Reactions | Conversion of the pyrimidine core into other heterocyclic systems, such as pyridines. acs.org | Can ketone enolates or other nucleophiles induce a pyrimidine-to-pyridine rearrangement? acs.org |
Integration into Novel Functional Material Synthesis
The unique electronic and structural features of this compound make it a compelling building block for the synthesis of novel functional materials. nih.govnovapublishers.com The pyrimidine core is known to be a component in various biologically active compounds and can be incorporated into materials with interesting optoelectronic properties. mdpi.comnih.gov
Future research should explore the incorporation of the this compound moiety into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPV). The electron-deficient nature of the pyrimidine ring, modulated by the ethoxy and chloro substituents, could lead to materials with desirable electron-transporting properties.
Another avenue of research is the development of pyrimidine-based sensors. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, and the substituents can be tailored to modulate the binding affinity and selectivity. The synthesis of polymers or small molecules containing the this compound unit could lead to new chemosensors for environmental or biological applications.
Advanced Mechanistic Studies using Isotopic Labeling and Kinetic Isotope Effects
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced mechanistic studies on the reactions of this compound are currently lacking and represent a significant area for future research.
Isotopic labeling is a powerful technique for tracing the pathways of atoms during a chemical reaction. nih.govwikipedia.orgnih.gov For example, by selectively labeling one of the chlorine atoms with a heavier isotope (e.g., 37Cl), it would be possible to definitively determine the regioselectivity of nucleophilic substitution reactions using mass spectrometry. Similarly, labeling the ethoxy group with 13C or 2H could provide insights into its role in reaction mechanisms. nih.gov
The kinetic isotope effect (KIE) is another valuable tool for probing transition state structures. acs.orgwikipedia.orglibretexts.orgprinceton.edunih.gov By measuring the reaction rates of isotopically labeled and unlabeled reactants, information about bond breaking and bond formation in the rate-determining step can be obtained. wikipedia.org For SNAr reactions of this compound, measuring the carbon KIE at the site of substitution (C4 or C5) could help to distinguish between a stepwise Meisenheimer complex mechanism and a concerted mechanism. princeton.edu
Application of Machine Learning and AI in Predicting Reactivity and Designing Derivatives
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical research by accelerating the discovery and design of new molecules and materials. mdpi.com
Data Curation: Assembling a database of known pyrimidine derivatives and their properties.
Model Training: Developing a machine learning model that can predict the properties of new pyrimidine derivatives based on their structure.
Generative Design: Using an AI algorithm to generate new molecular structures based on the this compound scaffold.
In Silico Screening: Virtually screening the generated molecules for the desired properties using the trained ML model.
Experimental Validation: Synthesizing and testing the most promising candidates in the laboratory.
This approach would enable a more targeted and efficient exploration of the chemical space around this compound, leading to the rapid discovery of new functional molecules.
Q & A
Q. What are the optimal synthetic routes for 4,5-Dichloro-6-ethoxypyrimidine, and how do reaction conditions influence yield?
Answer: The synthesis of chlorinated pyrimidines typically involves sequential halogenation and alkoxylation. A common approach is chlorination of a dihydroxypyrimidine precursor using phosphorus oxychloride (POCl₃) under reflux conditions, followed by ethoxylation via nucleophilic aromatic substitution. For example, substituting chlorine at position 6 with an ethoxy group requires controlled reaction conditions (e.g., sodium ethoxide in ethanol at 20°C) to ensure regioselectivity . Key parameters include:
- Temperature: Higher temperatures (>100°C) for chlorination, ambient conditions for ethoxylation.
- Catalysts: Use of N,N-dimethylaniline as a base to enhance POCl₃ reactivity .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve substitution efficiency.
Yield optimization requires monitoring intermediates via TLC or HPLC to minimize side reactions like over-chlorination .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Rigorous characterization involves:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.5 ppm for OCH₂).
- ¹³C NMR confirms chlorine substitution patterns (e.g., carbons adjacent to Cl typically appear at δ 120–140 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 208.99 for C₆H₅Cl₂N₂O) .
- X-ray Crystallography: Resolves regiochemical ambiguities in chlorine positioning .
Purity assessment via HPLC (≥95% purity) is critical for downstream biological assays .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during ethoxylation of polychlorinated pyrimidines?
Answer: Regioselectivity in ethoxylation is influenced by:
- Electronic effects: Electron-withdrawing groups (e.g., Cl) direct nucleophilic attack to the most electrophilic position. Computational modeling (DFT) predicts charge distribution to guide substitution sites .
- Steric hindrance: Bulky substituents adjacent to reaction sites may block ethoxylation. For example, in 4,5-dichloro-6-hydroxypyrimidine, ethoxy substitution at position 6 is favored due to lower steric hindrance compared to positions 4 or 5 .
- Reagent choice: Using NaOEt instead of EtOH alone ensures deprotonation of the hydroxyl group, enhancing nucleophilicity .
Q. What strategies are effective in resolving contradictions in biological activity data for this compound derivatives?
Answer: Contradictions in bioactivity data often arise from:
- Assay variability: Standardize protocols (e.g., cell lines, incubation times) and include positive/negative controls .
- Solubility issues: Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .
- Metabolic instability: Perform stability studies in biological matrices (e.g., plasma, liver microsomes) to identify degradation products .
Advanced approaches:
Q. How can reaction mechanisms for chlorine displacement in pyrimidines be validated experimentally?
Answer: Mechanistic studies employ:
- Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Trapping intermediates: Use low-temperature NMR to detect short-lived species (e.g., Meisenheimer complexes in SNAr reactions) .
- Computational modeling: Density Functional Theory (DFT) calculates activation energies and transition states to corroborate experimental data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Engineering controls: Use fume hoods with ≥100 fpm airflow to minimize inhalation exposure .
- Personal Protective Equipment (PPE):
- Nitrile gloves (≥8 mil thickness) and lab coats resistant to chlorinated solvents.
- Safety goggles with side shields during synthesis .
- Waste disposal: Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal in halogenated waste containers .
Q. How can solvent effects be optimized in substitution reactions involving this compound?
Answer: Solvent choice impacts reaction kinetics and thermodynamics:
- Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity of ethoxide ions but may promote side reactions at high temperatures .
- Protic solvents (EtOH): Stabilize transition states via hydrogen bonding but reduce nucleophile strength.
- Mixed solvents: DCM/EtOH (1:1) balances solubility and reactivity .
Experimental optimization via Design of Experiments (DoE) is recommended to identify ideal solvent systems .
Q. What methodologies are recommended for studying the interaction of this compound with biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) to proteins/enzymes in real-time .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of interactions .
- Cryo-EM/X-ray crystallography: Resolves binding modes at atomic resolution for structure-based drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
